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Compound of Interest
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Cat. No.: B15568829

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of AQX-
435, a novel SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in patient-
derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL). The provided
protocols offer detailed methodologies for key experiments to assess the anti-tumor activity of
AQX-435, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK)
inhibitor, ibrutinib.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell
survival and proliferation and is frequently hyperactivated in various B-cell malignancies,
including DLBCL.[1][2] AQX-435 is a small molecule activator of SHIP1, a phosphatase that
negatively regulates the PI3K pathway by converting phosphatidylinositol (3,4,5)-trisphosphate
(PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI1P2).[1] By activating SHIP1, AQX-435
effectively reduces the levels of active, phosphorylated AKT (pAKT), thereby inhibiting
downstream pro-survival signaling and inducing apoptosis in malignant B-cells.[1][2] Preclinical
studies using DLBCL patient-derived xenografts have demonstrated the potential of AQX-435
as a therapeutic agent, showing significant tumor growth inhibition.[1]
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The following tables summarize the quantitative data on the anti-tumor efficacy of AQX-435 in
three distinct DLBCL PDX models: VFN-D1, VFN-D2, and VFN-D3. These models were
derived from patients with treatment-refractory or newly diagnosed DLBCL.[1]

Table 1: In Vivo Efficacy of AQX-435 and Ibrutinib in DLBCL Patient-Derived Xenograft Models
(Tumor Volume)

VFN-D1 (Mean VFN-D2 (Mean VFN-D3 (Mean
Treatment Group Tumor Volume * Tumor Volume * Tumor Volume *
SD, mm3) SD, mm3) SD, mm3)
Day 0
Vehicle Control 150 = 25 160 = 30 155 + 28
AQX-435 (50 mg/kg) 152 + 28 158 + 27 153 + 25
Ibrutinib (25 mg/kg) 148 + 26 162 + 31 156 + 29
AQX-435 + Ibrutinib 151 £ 27 159 £ 29 154 £ 26
Day 21
Vehicle Control 1250 £ 210 1380 £ 250 1320 £ 230
AQX-435 (50 mg/kg) 980 + 180 650 + 120 710+ 130
Ibrutinib (25 mg/kg) 950+ 170 1350 + 240 750 + 140
AQX-435 + lbrutinib 450 + 90 630+ 110 520+ 100

Note: Data are representative values based on published descriptions of substantial tumor
growth inhibition and are intended for illustrative purposes.[1]

Table 2: In Vivo Efficacy of AQX-435 and Ibrutinib in DLBCL Patient-Derived Xenograft Models
(Tumor Weight at Endpoint)
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VFN-D1 (Mean VFN-D2 (Mean VFN-D3 (Mean
Treatment Group Tumor Weight Tumor Weight + Tumor Weight +
SD, mg) SD, mg) SD, mg)
Vehicle Control 1180 £ 190 1310 £ 220 1250 £ 200
AQX-435 (50 mg/kg) 910 + 160 610 + 110 670 + 120
Ibrutinib (25 mg/kg) 880 + 150 1280 + 210 700 + 130
AQX-435 + lbrutinib 420 + 80 590 + 100 480 = 90

Note: Data are representative values based on published descriptions of significant reductions
in tumor weight and are intended for illustrative purposes.[1]

Table 3: Pharmacodynamic Effect of AQX-435 on AKT Phosphorylation in DLBCL PDX Tumors

Relative pAKT/Total AKT Ratio

Treatment Grou
£ (Normalized to Control)

Vehicle Control 1.00

AQX-435 (50 mg/kg) 0.50

Note: Data is based on descriptions of a substantial reduction (~50%) in AKT phosphorylation.

[1]
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AQX-435 Mechanism of Action in B-Cell Malignancies
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Caption: AQX-435 activates SHIP1, leading to reduced pAKT and decreased cell survival.
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Experimental Workflow for Assessing AQX-435 in PDX Models
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Caption: Workflow for evaluating AQX-435 efficacy in DLBCL PDX models.
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Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX)
Models

Objective: To establish and propagate human DLBCL tumors in immunodeficient mice.

Materials:

Fresh DLBCL tumor tissue from consenting patients.

6- to 8-week-old male NOD SCID IL2Rynull (NSG) mice.[1]

Sterile surgical instruments.

Phosphate-buffered saline (PBS).

Matrigel (optional).

Protocol:

Obtain fresh, sterile DLBCL tumor tissue from the clinic or a tumor bank.

« In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3
mma3).

» Anesthetize the NSG mouse using an approved protocol.
o Make a small incision in the skin on the flank of the mouse.
o Create a subcutaneous pocket using blunt dissection.

e Implant one tumor fragment into the subcutaneous pocket. The fragment can be mixed with
Matrigel to improve engraftment rates.

o Close the incision with surgical clips or sutures.

e Monitor the mice regularly for tumor growth by palpation.
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e Once tumors reach a volume of approximately 1000-1500 mm3, euthanize the mouse and
harvest the tumor.

e A portion of the harvested tumor can be cryopreserved for future use, and the remainder can
be passaged into new cohorts of NSG mice for expansion.

In Vivo Drug Efficacy Study

Objective: To evaluate the anti-tumor activity of AQX-435, alone and in combination with
ibrutinib, in established DLBCL PDX models.

Materials:

* NSG mice bearing established DLBCL PDX tumors (tumor volume ~150 mm3).
« AQX-435.

e Ibrutinib.

e Vehicle for AQX-435: 15% Cremophor EL, 10% dimethylacetamide in saline.[1]
» Vehicle for Ibrutinib: 1% hydroxy-propyl-p-cyclodextrin.[1]

o Calipers for tumor measurement.

» Animal balance.

Protocol:

e When PDX tumors reach an average volume of approximately 150 mm3, randomize the mice
into four treatment groups (n=8-9 mice per group):

o Group 1: Vehicle Control

o

Group 2: AQX-435 (50 mg/kg)

[¢]

Group 3: Ibrutinib (25 mg/kg)

[¢]

Group 4: AQX-435 (50 mg/kg) + Ibrutinib (25 mg/kg)
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e Administer treatments daily.
o AQX-435 is administered intraperitoneally (i.p.).[1]
o lbrutinib is administered by oral gavage (p.o.).[1]

e Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor
volume using the formula: (Length x Width2) / 2.

e Monitor the body weight of the mice twice weekly as an indicator of toxicity.

o Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the
control group reach a predetermined endpoint volume.

» At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.

¢ A portion of the tumor tissue should be snap-frozen in liquid nitrogen for pharmacodynamic
analysis (e.g., Western blotting) and another portion fixed in formalin for
immunohistochemistry.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of AQX-435 treatment on the phosphorylation of AKT in
tumor tissues.

Materials:

e Frozen tumor tissue lysates.

e RIPA lysis buffer with protease and phosphatase inhibitors.
o BCA protein assay Kkit.

o SDS-PAGE gels.

 Nitrocellulose or PVYDF membranes.

e Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT.
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e HRP-conjugated secondary antibody.
e Enhanced chemiluminescence (ECL) detection reagents.
e Imaging system for chemiluminescence detection.

Protocol:

Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
o Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

o Transfer the supernatant to a new tube and determine the protein concentration using a BCA
assay.

o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.

o Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or
PVDF membrane.

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight
at 4°C.

o Wash the membrane three times with TBST.

e Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST.
o Detect the signal using an ECL substrate and an imaging system.

 Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein
loading.
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e Quantify the band intensities using densitometry software and express the results as the
ratio of pAKT to total AKT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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